molecular formula C12H16O3 B1301002 (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid CAS No. 332186-76-2

(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid

Cat. No.: B1301002
CAS No.: 332186-76-2
M. Wt: 208.25 g/mol
InChI Key: LPPITBJXYYCDEQ-VIFPVBQESA-N
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Description

(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a hydroxy group and two methyl groups on a phenyl ring, along with a propionic acid side chain. Its stereochemistry is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Aromatic Substitution: The synthesis often begins with the aromatic substitution of a suitable phenol derivative. For instance, 4-hydroxy-2,6-dimethylphenol can be used as a starting material.

    Alkylation: The next step involves the alkylation of the phenol derivative with a suitable alkyl halide, such as 2-bromo-2-methylpropionic acid, under basic conditions.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral amine, followed by separation and acidification to yield the desired (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, particularly the chiral resolution process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acid chlorides, or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: 3-(4-Oxo-2,6-dimethyl-phenyl)-2-methyl-propionic acid.

    Reduction: 3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propanol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving chiral substrates. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development. Its structure is similar to certain non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: A well-known NSAID with a similar propionic acid side chain.

    Naproxen: Another NSAID with a similar structure but different substitution on the aromatic ring.

    Ketoprofen: Similar in structure but with a different substitution pattern.

Uniqueness

(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid is unique due to its specific substitution pattern and chiral nature. This configuration can lead to different biological activities and interactions compared to its non-chiral or differently substituted counterparts.

Properties

IUPAC Name

(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-7-4-10(13)5-8(2)11(7)6-9(3)12(14)15/h4-5,9,13H,6H2,1-3H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPITBJXYYCDEQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C)C(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@H](C)C(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363728
Record name (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332186-76-2
Record name (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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